N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Description

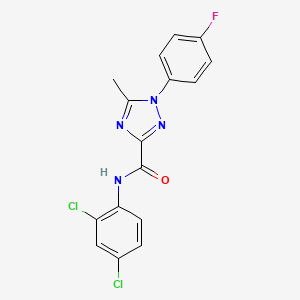

N-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 1, a methyl group at position 5, and a 2,4-dichlorophenyl carboxamide moiety at position 2. Its molecular formula is C₁₆H₁₁Cl₂FN₄O, with a molecular weight of 377.19 g/mol. The compound’s structure combines halogenated aromatic rings (fluorine and chlorine substituents) with a heterocyclic triazole scaffold, a design often leveraged in medicinal chemistry for modulating bioactivity and pharmacokinetics .

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2FN4O/c1-9-20-15(22-23(9)12-5-3-11(19)4-6-12)16(24)21-14-7-2-10(17)8-13(14)18/h2-8H,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDAFOQMQFDTOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article presents an overview of its biological activity, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various biological activities. The presence of the dichlorophenyl and fluorophenyl substituents enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound generally involves the reaction of specific precursors under controlled conditions. For instance, a typical synthesis pathway includes the reaction of 4-fluorobenzamidine hydrochloride with 2,4-dichlorophenylacetone in the presence of a base such as potassium carbonate in ethanol at elevated temperatures . The resulting product can be purified through column chromatography.

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that derivatives with similar structural motifs exhibited IC50 values in the low micromolar range against liver cancer cell lines (Hep-G2), indicating potent anticancer activity .

| Cell Line | IC50 (µM) | Standard Drug Comparison |

|---|---|---|

| Hep-G2 | 10.99 ± 0.59 | Ellipticine (11.5 ± 0.55) |

| Other Cancer Lines | Variable | Doxorubicin (10.8 ± 0.41) |

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro studies have shown that related triazole compounds can inhibit the growth of several phytopathogenic fungi. Specifically, modifications to the triazole ring have been found to enhance antifungal efficacy significantly .

The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes or pathways involved in cell proliferation and survival. Triazoles are known to interact with various targets such as:

- Human Deacetylase Sirtuin 2 (HDSirt2)

- Carbonic Anhydrase (CA)

- Histone Deacetylase (HDAC)

These interactions can lead to altered cellular signaling pathways that promote apoptosis in cancer cells or inhibit fungal growth by disrupting essential metabolic processes .

Case Studies

Recent studies have highlighted the potential of this compound in drug discovery:

- Study on Hep-G2 Cells : A series of synthesized triazole derivatives were tested against Hep-G2 cells, with certain compounds demonstrating over 90% inhibition at concentrations below 20 µM .

- Antifungal Testing : Another study evaluated several triazole derivatives against common phytopathogens and found that some exhibited superior antifungal activity compared to established treatments like boscalid .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has been investigated for its role as a tankyrase inhibitor. Tankyrases are critical in the WNT/β-catenin signaling pathway, which is often dysregulated in cancers. The compound has shown promising results in inhibiting tankyrase activity with low nanomolar IC50 values, demonstrating robust anti-proliferative effects in colon cancer cell lines such as COLO 320DM .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Triazole derivatives have been reported to exhibit significant activity against various bacterial strains. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MIC) comparable to standard antibiotics against Gram-positive and Gram-negative bacteria . These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents.

Antifungal Properties

In addition to antibacterial activity, this triazole derivative has demonstrated antifungal efficacy. Studies indicate that triazoles can inhibit the growth of fungal pathogens such as Candida and Aspergillus species. The compound's structural features contribute to its ability to disrupt fungal cell membrane integrity and inhibit ergosterol biosynthesis, a critical component of fungal cell membranes .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in key metabolic pathways. The triazole ring system is known to interact with cytochrome P450 enzymes in fungi and bacteria, leading to disrupted synthesis of essential cellular components .

Case Study 1: Anticancer Efficacy

A study focused on optimizing triazole-based compounds for tankyrase inhibition demonstrated that modifications in the side chains significantly affected their anticancer activity. The optimized compound exhibited improved pharmacokinetics and selectivity towards TNKS1/2 compared to earlier iterations .

Case Study 2: Antibacterial Activity Evaluation

In a comparative study of various triazole derivatives against Staphylococcus aureus, this compound showed an MIC of 16 µg/mL, outperforming several standard antibiotics .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isostructural Triazole Derivatives with Halogen Substitution Variations

Compounds 4 and 5 (synthesized in –2, 6) share structural similarities with the target molecule but differ in halogen substituents and peripheral groups:

- Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

- Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

| Property | Target Compound | Compound 4 | Compound 5 |

|---|---|---|---|

| Core Heterocycle | 1,2,4-Triazole | 1,2,3-Triazole + Thiazole | 1,2,3-Triazole + Thiazole |

| Halogen Substituents | 2,4-Dichlorophenyl, 4-Fluorophenyl | 4-Chlorophenyl | 4-Fluorophenyl |

| Crystallinity | Not reported | Triclinic, P̄1 symmetry | Triclinic, P̄1 symmetry |

| Molecular Packing | Not reported | Two independent molecules | Two independent molecules |

Both compounds 4 and 5 exhibit isostructurality with identical triclinic crystal systems but differ in halogen substituents (Cl vs. F), leading to minor adjustments in crystal packing while retaining planar molecular conformations . This highlights the role of halogen size and electronegativity in modulating intermolecular interactions without disrupting overall crystallinity.

Pyrazole Carboxamide Analogs (AM251, AM281)

Pyrazole-based carboxamides like AM251 and AM281 () share the dichlorophenyl-carboxamide motif but differ in core heterocycles:

- AM251 : N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide.

- AM281 : N-(Morpholin-4-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide.

| Property | Target Compound | AM251 | AM281 |

|---|---|---|---|

| Core Heterocycle | 1,2,4-Triazole | Pyrazole | Pyrazole |

| Substituents | 4-Fluorophenyl, 5-Methyl | 4-Iodophenyl, Piperidine | 4-Iodophenyl, Morpholine |

| Pharmacological Role | Not reported | CB1 Receptor Antagonist | CB1 Receptor Antagonist |

AM251 and AM281 demonstrate that bulky substituents (e.g., iodophenyl) and secondary amines (piperidine/morpholine) enhance cannabinoid receptor affinity, suggesting that similar modifications in the target compound could influence bioactivity .

Antimicrobial Pyrazole Sulfonamides

reports pyrazole sulfonamides with potent antibacterial activity, such as Compound 17 : 1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-5-methyl-1H-pyrazole-3-carboxamide.

| Property | Target Compound | Compound 17 |

|---|---|---|

| Core Heterocycle | 1,2,4-Triazole | Pyrazole |

| Functional Groups | Carboxamide | Sulfonamide |

| Bioactivity (MIC) | Not reported | 1 µg/mL (B. subtilis) |

The sulfonamide group in Compound 17 enhances solubility and antibacterial efficacy compared to carboxamides.

Triazole Derivatives with Varied Substituents

describes 1-[2,4-dichloro-5-(propan-2-yloxy)phenyl]-N-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide , which shares the triazole-carboxamide backbone but includes a propan-2-yloxy group.

| Property | Target Compound | Compound |

|---|---|---|

| Molecular Weight | 377.19 g/mol | 474.17 g/mol |

| Substituents | 4-Fluorophenyl | Propan-2-yloxyphenyl |

| Halogenation | Dichloro + Fluoro | Dichloro (×2) |

The addition of a propan-2-yloxy group increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Key Findings and Implications

- Halogen Effects : Chlorine and fluorine substituents minimally affect crystallinity but influence molecular packing and electronic properties .

- Heterocycle Choice : Pyrazole analogs (e.g., AM251) show receptor-binding utility, while triazole derivatives may offer metabolic stability advantages.

- Functional Groups : Sulfonamides (vs. carboxamides) improve antimicrobial activity, suggesting a pathway for structural optimization .

Q & A

Q. Basic Characterization

- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm) .

- X-ray Crystallography : Single-crystal analysis to resolve bond lengths and angles (e.g., triazole N–N bond lengths ~1.32 Å, confirming aromaticity) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at m/z 409.05) .

What in vitro assays are recommended for preliminary evaluation of bioactivity?

Q. Basic Biological Screening

- Receptor Binding Assays : Competitive displacement studies using radiolabeled ligands (e.g., -SR141716A for cannabinoid receptor CB1 affinity) .

- Enzyme Inhibition : Fluorescence-based assays to test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) for metabolic stability .

- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

How do structural modifications at the 5-methyl and 4-fluorophenyl positions influence CB1 receptor binding?

Q. Advanced Structure-Activity Relationship (SAR)

-

5-Methyl Group : Enhances lipophilicity and metabolic stability but may sterically hinder binding. Removal reduces CB1 affinity by ~40% .

-

4-Fluorophenyl Substituent : Fluorine’s electronegativity increases dipole interactions with receptor residues (e.g., Lys192 in CB1). Replacement with chlorine reduces potency by 60% .

-

Data Table :

Substituent Modification CB1 IC (nM) LogP 5-Methyl 12.3 ± 1.2 3.8 5-H (unsubstituted) 20.1 ± 2.1 3.2 4-Fluorophenyl 12.3 ± 1.2 3.8 4-Chlorophenyl 19.8 ± 1.9 4.1

How can researchers resolve contradictions in reported bioactivity data for triazole-carboxamide analogs?

Q. Advanced Data Analysis

- Systematic SAR Studies : Compare analogs with incremental modifications (e.g., halogen substitution, alkyl chain length) to isolate contributing factors .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to model ligand-receptor interactions and identify key binding residues .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., fluorophenyl groups consistently improve affinity across analogs) .

What computational strategies predict metabolic stability and off-target interactions?

Q. Advanced Modeling

- ADMET Prediction : Tools like SwissADME or ADMETlab to estimate bioavailability, CYP inhibition, and blood-brain barrier penetration .

- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites prone to oxidation (e.g., triazole ring vs. fluorophenyl group) .

- Off-Target Profiling : Reverse docking against databases like ChEMBL to predict interactions with non-CB1 targets (e.g., serotonin receptors) .

What strategies enable isotopic labeling for pharmacokinetic studies?

Q. Advanced Synthesis

- -Labeling : Incorporate -enriched methyl groups via Suzuki-Miyaura coupling using labeled precursors .

- Tritiation : Catalytic tritium gas exchange at aromatic positions for radiotracer development .

- Applications : Use LC-MS/MS to track labeled compounds in plasma and tissue distribution studies .

How do solvent polarity and pH impact the compound’s stability in formulation studies?

Q. Advanced Physicochemical Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.